molecular formula C13H10Cl2N2O3S B2775439 (Z)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 851080-46-1

(Z)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2775439
CAS No.: 851080-46-1
M. Wt: 345.19
InChI Key: IRQGHDUXYITKHA-SSZFMOIBSA-N
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Description

This compound is a derivative of benzo[d]thiazole . Benzo[d]thiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their wide range of biological activities and are used in the development of various drugs .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and MS spectral analysis .


Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo various chemical reactions, including reactions with different aryl azides in a copper-catalyzed one-pot reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives, such as melting point, boiling point, and density, can be determined using various analytical techniques .

Scientific Research Applications

Chemosensors for Cyanide Anions

One notable application of coumarin benzothiazole derivatives, which are structurally related to the compound , is their use as chemosensors for cyanide anions. These derivatives exhibit a color change and fluorescence quenching in the presence of cyanide ions, making them useful for the detection of cyanide in various environments. This property is particularly significant given the toxicity of cyanide and the need for sensitive detection methods. The application demonstrates the utility of such compounds in environmental monitoring and safety applications (Kangnan Wang et al., 2015).

Synthesis of Heterocyclic Compounds for Anti-Inflammatory and Analgesic Agents

Another research focus has been the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, incorporating similar structural motifs to the specified compound. These synthesized compounds have shown significant anti-inflammatory and analgesic activities, highlighting their potential as pharmaceutical agents. This research underscores the broader utility of such chemical frameworks in drug development, particularly in addressing inflammation and pain (A. Abu‐Hashem et al., 2020).

Antibacterial Agents

The synthesis of analogs incorporating benzothiazole and related structures has led to the discovery of compounds with promising antibacterial activity. Specifically, certain derivatives have been found to exhibit significant efficacy against Staphylococcus aureus and Bacillus subtilis, suggesting their potential as leads for the development of new antibacterial drugs. This research highlights the relevance of such chemical structures in combating bacterial infections, contributing to the ongoing search for novel antimicrobial agents (M. Palkar et al., 2017).

Environmental Applications: Removal of Heavy Metals

The compound has also found application in environmental science, particularly in the removal of heavy metals from industrial wastes. A novel magnetic nanoadsorbent based on a similar thiazole derivative has been developed for the effective removal of Zn2+ and Cd2+ ions from wastewater. This research underscores the potential of such compounds in addressing environmental pollution and offers a promising approach for the remediation of heavy metal-contaminated sites (Kiomars Zargoosh et al., 2015).

Mechanism of Action

The mechanism of action of benzo[d]thiazole derivatives can vary depending on the specific compound and its biological target .

Future Directions

Benzo[d]thiazole derivatives have been extensively researched for use in various fields, including as potential visible-light organophotocatalysts . Their use in the development of new antimycobacterial agents has also been explored .

Properties

IUPAC Name

N-(4,7-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3S/c1-17-10-7(14)2-3-8(15)11(10)21-13(17)16-12(18)9-6-19-4-5-20-9/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQGHDUXYITKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=COCCO3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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